Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F3N2O2/c1-12(2,3)20-11(19)18-10(13(14,15)16)8-9-6-4-5-7-17-9/h9-10,17H,4-8H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUGKUUNTUKGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1,1,1-trifluoro-3-piperidin-2-ylpropan-2-ol under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the carbamate group into corresponding amines and alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Inhibition of Pyruvate Dehydrogenase Kinase
One of the notable applications of tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate is as an inhibitor of pyruvate dehydrogenase kinase (PDHK). PDHK plays a crucial role in regulating glucose metabolism, and its inhibition can have therapeutic implications in metabolic disorders such as diabetes and obesity. The compound has shown promise in preclinical studies as a modulator of metabolic pathways, potentially leading to new treatments for these conditions .
Case Study: Metabolic Regulation
A study published in the patent WO2015090496A1 outlines the synthesis and testing of derivatives similar to this compound. The research demonstrated that these compounds effectively inhibited PDHK activity in vitro, resulting in increased pyruvate dehydrogenase activity and enhanced glucose oxidation in cellular models .
Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems. Research indicates that similar piperidine derivatives may influence dopaminergic and serotonergic pathways, which are critical in neuropharmacology. This opens avenues for exploring its effects on mood disorders and neurodegenerative diseases.
Data Table: Neuropharmacological Effects of Piperidine Derivatives
| Compound Name | Target Receptor | Effect | Reference |
|---|---|---|---|
| This compound | PDHK | Inhibition | |
| Similar Piperidine Derivative | Dopamine D2 | Antagonism | |
| Similar Piperidine Derivative | Serotonin 5HT2A | Agonism |
Synthesis of Complex Molecules
This compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive building block for pharmaceutical development.
Case Study: Synthesis Pathway Development
Research has demonstrated efficient synthetic routes employing this compound as a key intermediate for developing novel therapeutics targeting various biological pathways. The incorporation of the trifluoromethyl group has been shown to improve the pharmacokinetic properties of the resulting compounds .
Mechanism of Action
The mechanism of action of Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and modulate their activity. The piperidine ring provides structural rigidity and contributes to the compound’s overall bioactivity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule, differing in substituents, ring systems, or functional groups:
Functional Group Analysis
- Trifluoromethyl Group: Unique to the target compound, this group increases electronegativity and metabolic resistance compared to non-fluorinated analogues (e.g., phenyl or hydroxy groups in ).
- Piperidine vs.
- Boc Protection : Universally used in intermediates (e.g., ), but the trifluoro-propan-2-yl chain in the target compound may sterically hinder deprotection under acidic conditions compared to simpler Boc derivatives.
Physicochemical and Pharmacokinetic Properties (Inferred)
- Solubility : The trifluoromethyl group lowers solubility in aqueous media compared to hydroxylated analogues (e.g., ).
- Stability : Enhanced resistance to oxidative metabolism due to CF₃, unlike chlorosulfonyl derivatives (e.g., ), which are more reactive.
- Bioavailability : Piperidine-containing compounds generally exhibit better blood-brain barrier penetration than pyrrolidine derivatives .
Biological Activity
Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate is a fluorinated organic compound that has garnered interest due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can significantly influence its interactions with biological targets.
The compound's molecular formula is , and it has a molecular weight of approximately 292.30 g/mol. Its structure includes a carbamate functional group that contributes to its reactivity and stability in biological systems.
The mechanism of action for this compound involves its interaction with various enzymes and receptors. The trifluoromethyl group enhances binding affinity to proteins, allowing modulation of their activity. This compound has shown potential in influencing signaling pathways relevant to disease processes, particularly in oncology and neurology.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity through its modulation of enzyme mechanisms and protein-ligand interactions. Its unique properties make it a candidate for therapeutic applications.
Table 1: Biological Activity Summary
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Modulates activity of specific enzymes involved in disease pathways. |
| Receptor Binding | Shows affinity for various receptors, influencing cellular signaling. |
| Therapeutic Potential | Investigated for applications in oncology and neurology. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Research demonstrated that the compound inhibits certain cancer cell lines by interfering with metabolic pathways crucial for cell proliferation. This was evidenced by decreased viability in treated cells compared to controls.
- Binding Affinity Studies : A comparative analysis showed that compounds with similar structures but without fluorination exhibited weaker binding affinities to target enzymes, highlighting the importance of the trifluoromethyl group in enhancing biological interactions .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed that this compound has favorable absorption and distribution characteristics, making it suitable for further development as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate?
- Methodological Answer : The synthesis typically involves a multi-step protocol:
Amine Protection : React piperidine derivatives with tert-butyl carbamate under basic conditions to form the protected intermediate .
Trifluoromethylation : Introduce the trifluoromethyl group using reagents like TMSCF₃ or Umemoto’s reagent under controlled pH (7–9) and temperatures (0–25°C) .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
- Key Metrics : Yields range from 60–85%, with purity confirmed via HPLC (≥95%) and LC-MS (m/z calculated for C₁₄H₂₂F₃N₂O₂: 329.16) .
Q. How is structural characterization performed for this compound?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the tert-butyl group (δ 1.4 ppm, singlet) and piperidine ring protons (δ 2.5–3.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (m/z 329.16) and fragmentation patterns .
- X-ray Crystallography : For crystalline derivatives, SHELX software is used to resolve bond angles and stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in trifluoromethylation?
- Contradiction Analysis : Discrepancies in yields (e.g., 60% vs. 85%) may arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may decompose sensitive intermediates. Switch to dichloromethane or THF .
- Catalyst Choice : Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity in trifluoromethylation but require inert atmospheres .
- Experimental Design : Use a Design of Experiments (DoE) approach to test solvent-catalyst combinations. Monitor via in-situ IR spectroscopy to track intermediate stability .
Q. What computational methods predict the compound’s biological activity?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like kinases or GPCRs. The trifluoromethyl group shows strong hydrophobic binding .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity data (e.g., IC₅₀ values) from enzyme inhibition assays .
- Validation : Compare computational predictions with in vitro results (e.g., anti-inflammatory activity vs. indomethacin in COX-2 assays) .
Q. How to resolve contradictory data on the compound’s metabolic stability?
- Case Study : Some studies report rapid hepatic clearance (t₁/₂ = 2 hr), while others note prolonged stability (t₁/₂ = 8 hr) .
- Resolution Strategies :
- Isotope Labeling : Use ¹⁴C-labeled compound to trace metabolite formation in microsomal assays.
- Enzyme Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to identify primary metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
